molecular formula C19H12F3N3O B1436553 5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 865546-64-1

5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Numéro de catalogue: B1436553
Numéro CAS: 865546-64-1
Poids moléculaire: 355.3 g/mol
Clé InChI: GVOKXORIXZONRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Expected signals include:
    • Aromatic protons : Peaks for the phenyl (δ 7.0–7.5 ppm) and trifluoromethylphenyl (δ 6.5–7.5 ppm) groups.
    • Hydroxyl proton : Broad peak near δ 5.0–6.0 ppm (if exchangeable).
  • ¹³C NMR : Signals for:
    • Trifluoromethyl carbon : δ 120–130 ppm (quaternary carbon).
    • Pyrrolo-pyrimidine carbons : Peaks in δ 100–160 ppm range.

Infrared (IR) Spectroscopy

  • O-H Stretch : Broad peak at ~3200–3500 cm⁻¹ (if free hydroxyl group).
  • C-F Stretch : Strong absorption at ~1200–1300 cm⁻¹.
  • Aromatic C-H Stretch : Peaks at ~3000–3100 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 355.31 (C₁₉H₁₂F₃N₃O).
  • Fragmentation Patterns : Loss of trifluoromethyl (-CF₃, m/z 355 – 69 = 286) or phenyl groups (-C₆H₅, m/z 355 – 77 = 278).
Spectroscopic Method Key Observations
¹H NMR Aromatic protons (δ 7.0–7.5 ppm), hydroxyl (δ 5.0–6.0 ppm)
IR O-H stretch (~3200–3500 cm⁻¹), C-F stretch (~1200–1300 cm⁻¹)
MS Molecular ion at m/z 355.31, fragmentation via trifluoromethyl/phenyl loss

Propriétés

IUPAC Name

5-phenyl-7-[3-(trifluoromethyl)phenyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O/c20-19(21,22)13-7-4-8-14(9-13)25-10-15(12-5-2-1-3-6-12)16-17(25)23-11-24-18(16)26/h1-11H,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOKXORIXZONRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Formation of the Pyrrolo[2,3-d]pyrimidine Core

The initial step in the synthesis involves constructing the fused pyrrolo[2,3-d]pyrimidine ring system. This is commonly achieved via cyclization reactions between appropriately functionalized precursors:

  • Precursors: 2-aminopyrimidine derivatives and α,β-unsaturated carbonyl compounds are typically used as starting materials.

  • Cyclization Reaction: Under controlled conditions, the amino group of 2-aminopyrimidine attacks the unsaturated carbonyl compound, leading to ring closure and formation of the pyrrolo[2,3-d]pyrimidine core.

  • Reaction Conditions: Acidic or basic catalysts can be employed depending on the substrate reactivity, with solvents such as ethanol or dimethylformamide facilitating the reaction.

This method ensures the formation of the core heterocycle with a hydroxyl group at the 4-position, which is crucial for further functionalization.

Preparation of Key Intermediates

A crucial intermediate in this synthetic sequence is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a substrate for cross-coupling reactions:

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:

    • Prepared via cyclization of ethyl 2-cyanoacetate derivatives with formamidine or related amidine compounds.
    • Chlorination at the 4-position is achieved using reagents such as phosphoryl trichloride or 4-toluenesulfonyl chloride.
    • The process involves reflux in organic solvents like toluene or dichloromethane, with bases such as potassium carbonate facilitating the reaction.
    • Purification is typically done by precipitation or crystallization.
  • Reaction Scheme Summary:

Step Reactants Reagents/Conditions Product
1 Ethyl 2-cyanoacetate + Formamidine Reflux in toluene, base catalyst Pyrrolo[2,3-d]pyrimidin-4-one core
2 Pyrrolo[2,3-d]pyrimidin-4-one Phosphoryl trichloride, reflux 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This intermediate is then subjected to palladium-catalyzed cross-coupling to install the phenyl and trifluoromethylphenyl groups.

Purification and Characterization

  • Purification: Following synthesis, the target compound is purified by methods such as recrystallization, column chromatography, or precipitation to achieve high purity suitable for research applications.

  • Characterization Techniques:

    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
    • Mass Spectrometry (MS) for molecular weight verification.
    • High-Performance Liquid Chromatography (HPLC) for purity assessment.
    • Elemental analysis for composition confirmation.

Summary Table of Preparation Steps

Stage Description Key Reagents/Conditions Outcome
Pyrrolo[2,3-d]pyrimidine Core Formation Cyclization of 2-aminopyrimidine and α,β-unsaturated carbonyl Acid/base catalyst, ethanol/DMF, reflux Pyrrolo[2,3-d]pyrimidin-4-ol core
Intermediate Chlorination Conversion to 4-chloro derivative Phosphoryl trichloride, reflux, base 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Cross-Coupling Substituent Introduction Suzuki or Heck coupling with boronic acids Pd catalyst, K2CO3, toluene/DMF, heat 5-phenyl-7-[3-(trifluoromethyl)phenyl] derivative
Purification Recrystallization, chromatography Solvent systems depending on impurities Pure target compound
Characterization NMR, MS, HPLC, elemental analysis Standard analytical instrumentation Confirmation of structure and purity

Research Findings and Optimization Notes

  • The use of palladium-catalyzed Suzuki coupling is preferred due to its mild conditions and high selectivity, especially important for sensitive trifluoromethyl substituents.

  • Reaction yields are optimized by controlling temperature and base concentration; excessive heat can lead to decomposition of the heterocyclic core.

  • The choice of solvent affects the solubility of reactants and catalyst activity; mixed aqueous-organic solvents often improve coupling efficiency.

  • Chlorination of the pyrrolo[2,3-d]pyrimidine intermediate is critical for successful cross-coupling; incomplete chlorination reduces coupling yields.

  • Purification methods must be tailored to remove palladium residues and unreacted boronic acids to obtain compounds suitable for medicinal chemistry studies.

Analyse Des Réactions Chimiques

Types of Reactions

5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds, including 5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol, exhibit significant inhibitory effects on various cancer cell lines. These compounds have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis . For instance, related compounds have demonstrated effectiveness in reducing tumor growth and metastasis in preclinical models .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their ability to combat bacterial infections. In vitro studies on related compounds have shown promising results against pathogens like Escherichia coli and Pseudomonas aeruginosa, indicating a potential application in developing new antibiotics .

Targeting Kinase Inhibition

The compound is being investigated for its role as a kinase inhibitor. Kinases are crucial in regulating various cellular processes, including cell growth and division. The inhibition of specific kinases associated with cancer progression could lead to new therapeutic strategies for treating malignancies .

Drug Development

Given its unique chemical structure and biological properties, this compound serves as a valuable scaffold for drug development. Researchers are exploring modifications to enhance its efficacy and selectivity against targeted diseases .

Case Studies

  • VEGFR-2 Inhibition : A study synthesized multiple derivatives of pyrrolo[2,3-d]pyrimidines that were tested for their ability to inhibit VEGFR-2. Compounds showed varying degrees of potency compared to the standard drug semaxanib, highlighting the potential of this class of compounds in cancer therapy .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of pyrimidine derivatives similar to this compound. Results indicated significant activity against several microbial strains, suggesting further exploration into their therapeutic applications .

Mécanisme D'action

The mechanism of action of 5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • CAS No.: 865546-64-1
  • Molecular Formula : C₁₉H₁₂F₃N₃O
  • Molecular Weight : 355.31 g/mol
  • Structure : Features a pyrrolo[2,3-d]pyrimidine core substituted at position 5 with a phenyl group, position 7 with a 3-(trifluoromethyl)phenyl group, and position 4 with a hydroxyl group .

Key Properties :

  • The hydroxyl group at position 4 enables hydrogen bonding, while the 3-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing effects and lipophilicity, enhancing metabolic stability .
  • Primarily used as a small-molecule scaffold in medicinal chemistry for kinase inhibitors or nucleoside analogs due to its structural similarity to purine bases .
Structural Analogues at Position 7
Compound Name Substituent at Position 7 Molecular Weight (g/mol) Key Features Reference
5-Phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol 3-(Trifluoromethyl)phenyl 355.31 Enhanced metabolic stability due to CF₃ group; moderate polarity from –OH.
7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 4-Methoxyphenyl 317.35 Methoxy group improves solubility but reduces electron-withdrawing effects.
7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 3-Methylphenyl 301.35 Methyl group increases hydrophobicity; lower steric hindrance.

Analysis :

  • The trifluoromethyl group in the target compound confers greater metabolic resistance compared to methoxy or methyl groups, which are more susceptible to oxidative metabolism .
  • The 3-(trifluoromethyl)phenyl substituent also enhances binding affinity to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors .
Analogues at Position 4
Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Features Reference
This compound –OH 355.31 Hydrogen-bond donor capability; moderate acidity (pKa ~8–10).
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolidin-1-yl 388.72 Basic amine improves solubility via salt formation; steric bulk may hinder binding.
7-(3-Methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-Phenylpiperazin-1-yl 437.52 Piperazine enhances solubility and introduces conformational flexibility.

Analysis :

  • The hydroxyl group in the target compound facilitates hydrogen bonding with target proteins, critical for inhibitory activity in kinase assays .
  • Pyrrolidinyl and piperazinyl groups improve aqueous solubility but may reduce permeability due to increased polarity or steric bulk .
Electronic and Crystallographic Comparisons
  • Crystal Packing : The title compound’s analogs, such as 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, exhibit triclinic symmetry (space group P1) with intermolecular π-π stacking between aromatic rings . In contrast, the hydroxyl group in the target compound may promote hydrogen-bonded networks, influencing solubility and crystallization behavior .

Activité Biologique

5-Phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound characterized by its unique pyrrolo[2,3-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

  • IUPAC Name : this compound
  • Molecular Formula : C19H12F3N3O
  • Molecular Weight : 355.32 g/mol
  • CAS Number : 865546-64-1
  • Purity : 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cancer progression. The compound's mechanism of action includes:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrido[2,3-d]pyrimidine derivatives, it inhibits DHFR with high affinity, reducing the levels of tetrahydrofolate necessary for nucleic acid synthesis, which is crucial for cell proliferation .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against different cancer types:

CompoundCell LineIC50 (µM)Mechanism of Action
5kHepG240Induces apoptosis via caspase activation
5kMDA-MB-23159Cell cycle arrest
5kHeLa50Modulates pro-apoptotic proteins

The compound has been shown to induce cell cycle arrest and apoptosis in HepG2 cells by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic Bcl-2 .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Variations in substituents on the phenyl rings have been correlated with changes in potency against specific targets. For instance:

  • Compounds with electron-withdrawing groups (like trifluoromethyl) demonstrated enhanced activity against EGFR and CDK2 enzymes, making them promising candidates for further development in targeted cancer therapy .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of several pyrrolo[2,3-d]pyrimidine derivatives, including the target compound. The results indicated that modifications on the phenyl rings significantly affected their inhibitory potency against cancer cell lines.
    • The most potent derivative exhibited an IC50 value comparable to established drugs like sunitinib, indicating its potential as a therapeutic agent in oncology .
  • Molecular Docking Studies :
    • Computational studies have shown that this compound binds effectively to active sites of target enzymes, suggesting a strong interaction that could lead to inhibition of their functions.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol?

  • The synthesis typically involves multi-step reactions, including cyclization of intermediates such as ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine derivatives, followed by functionalization of the pyrrolo-pyrimidine core. For example, substituents like the trifluoromethylphenyl group are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution . Key steps include purification via column chromatography and characterization using NMR and HRMS to confirm regioselectivity .

Q. How is the structural integrity of the compound validated during synthesis?

  • Orthogonal analytical methods are critical:

  • 1H/13C NMR confirms regiochemistry and substitution patterns, particularly distinguishing between pyrrole and pyrimidine protons .
  • High-Resolution Mass Spectrometry (HRMS) verifies molecular formula accuracy, with mass errors <5 ppm .
  • X-ray crystallography (if crystalline) resolves ambiguities in fused-ring systems or stereoelectronic effects .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, logP)?

  • The compound’s low aqueous solubility (common in pyrrolo-pyrimidines) necessitates solvent optimization (e.g., DMSO for stock solutions). LogP predictions (~3.5–4.2, via ACD/Labs Percepta) guide partitioning studies. The trifluoromethyl group enhances metabolic stability but may reduce solubility, requiring formulation adjustments .

Advanced Research Questions

Q. How does the compound interact with biological targets such as PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase)?

  • Structural analogs (e.g., GSK2606414) act as ATP-competitive inhibitors of PERK, targeting the kinase domain. The trifluoromethylphenyl group enhances binding affinity by filling hydrophobic pockets, while the pyrrolo-pyrimidine core mimics purine interactions. IC50 values are determined via kinase assays using recombinant PERK and substrate phosphorylation assays .

Q. What strategies resolve contradictions in reported bioactivity data across cell lines?

  • Discrepancies may arise from cell-specific PERK expression or off-target effects. Methodological solutions include:

  • Genetic knockdown/knockout controls to confirm target specificity.
  • Phosphoproteomic profiling to identify unintended kinase inhibition.
  • Dose-response curves with orthogonal readouts (e.g., Western blotting for eIF2α phosphorylation) .

Q. How do structural modifications influence in vitro vs. in vivo efficacy?

  • Substituents like the 3-(trifluoromethyl)phenyl group improve membrane permeability but may increase plasma protein binding. Comparative studies using radiolabeled analogs or microsomal stability assays (e.g., liver microsomes) quantify metabolic clearance. For example, methyl groups on the pyrrole ring reduce CYP450-mediated oxidation .

Q. What experimental models are optimal for studying its role in endoplasmic reticulum (ER) stress?

  • In vitro: Pancreatic cancer cell lines (e.g., MIA PaCa-2) with high ER stress baselines, monitored via thapsigargin-induced PERK activation .
  • In vivo: Xenograft models with PERK-dependent tumors, assessing tumor growth inhibition and biomarker (e.g., CHOP) expression via immunohistochemistry .

Q. How is solubility and bioavailability optimized without compromising target affinity?

  • Pro-drug approaches: Esterification of the hydroxyl group at the 4-position improves solubility.
  • Co-solvent systems: Use of PEG-400 or cyclodextrin complexes in preclinical formulations.
  • Crystal engineering: Polymorph screening to identify hydrates or co-crystals with enhanced dissolution rates .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate biological activity using PERK-specific siRNA rescue experiments to confirm on-target effects .
  • Advanced Characterization: Employ cryo-EM or molecular dynamics simulations to study PERK-compound interactions at atomic resolution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 2
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5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol

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